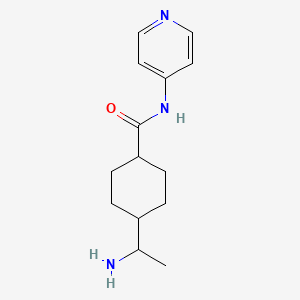
4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterobifunctional Coupling Agents The compound 4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide has been synthesized as part of a heterobifunctional coupling agent, which is crucial for chemoselective conjugation of proteins and enzymes. The synthesis, starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid, involved seven steps and resulted in multigram quantities of the coupling agent, demonstrating its potential for large-scale production and use in bioconjugation applications (Reddy et al., 2005).
Kinase Inhibition and Cellular Uptake The compound has been recognized as a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases. It inhibits the kinase activity of both ROCK-I and ROCK-II in vitro and its uptake by cells is temperature and time-dependent, implying a carrier-mediated facilitated diffusion. This characteristic highlights its potential in therapeutic applications targeting cellular processes modulated by ROCK kinases (Ishizaki et al., 2000).
Hydrogen Bonding in Enaminones The compound has been studied in the context of hydrogen bonding in anticonvulsant enaminones. The cyclohexene rings in these molecules adopt sofa conformations and the structural details of these compounds contribute to our understanding of their potential pharmacological properties (Kubicki et al., 2000).
Antimicrobial Activities Related derivatives have been synthesized and evaluated for antimicrobial activities. The synthesis of these derivatives involves the preparation of tetracarboxamide Schiff base and macrocyclic pentaazapyridines, highlighting the versatility of the core structure in generating various biologically active compounds (Flefel et al., 2018).
Eigenschaften
Produktname |
4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide |
|---|---|
Molekularformel |
C14H21N3O |
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
IYOZTVGMEWJPKR-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N |
Kanonische SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



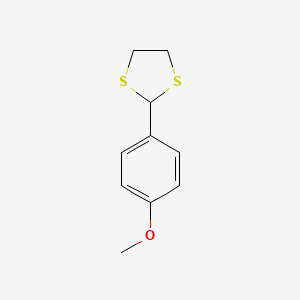
![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)
![1-[[2-(2,4-Dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B1209446.png)
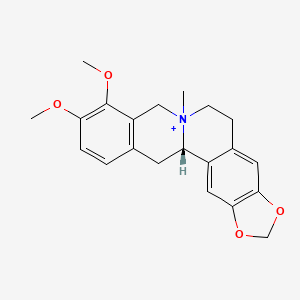

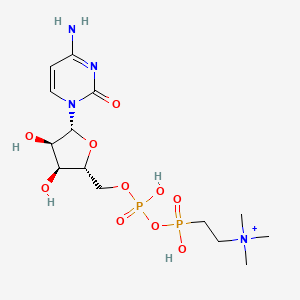
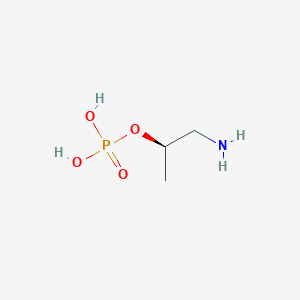
![(1S,2R,4S,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1209453.png)
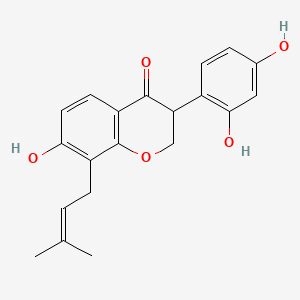

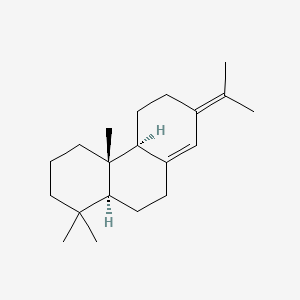

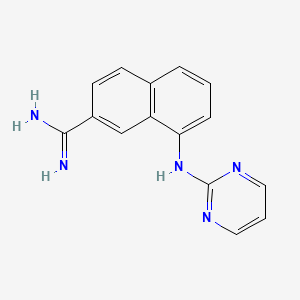
![2-(Imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1209464.png)